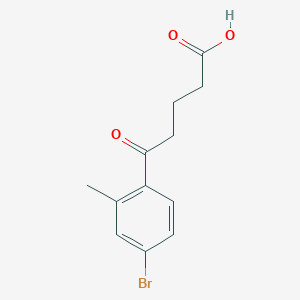

5-(4-溴-2-甲基苯基)-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

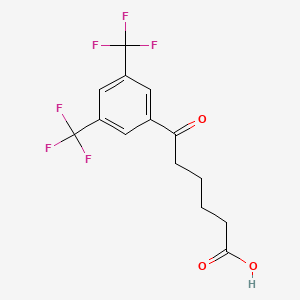

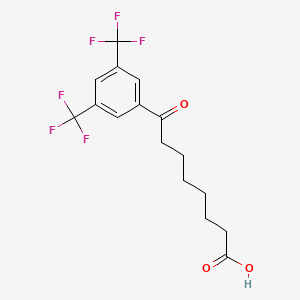

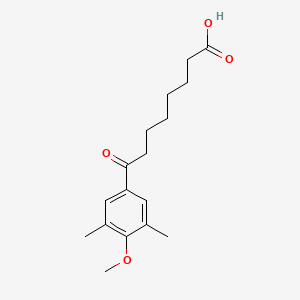

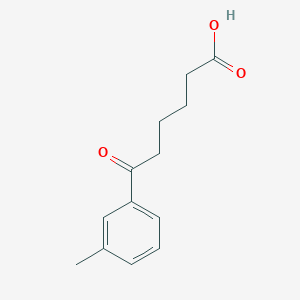

The compound “5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, a bromo-methylphenyl group could potentially be introduced through electrophilic aromatic substitution . The exact synthesis route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a bromine atom could potentially make the molecule polar, affecting its physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the types of intermolecular forces present .科学研究应用

化学合成和代谢

- 合成和非酶促转氨基作用:Beale、Gold 和 Granick (1979 年) 的一项研究讨论了一种与 5-(4-溴-2-甲基苯基)-5-氧代戊酸相似的化合物(名为 4,5-二氧代戊酸 (DOVA))的化学合成。他们详细介绍了其从 5-溴乙酰丙酸的合成及其随后的非酶促转氨基作用生成 5-氨基乙酰丙酸 (ALA) (Beale, Gold, & Granick, 1979)。

内分泌器官功能和代谢途径

- 棕色和米色脂肪组织:Whitehead 等人(2021 年)研究了棕色和米色脂肪组织,重点关注了与 5-(4-溴-2-甲基苯基)-5-氧代戊酸在结构上相似的代谢物,如 3-甲基-2-氧代戊酸和 5-氧代脯氨酸。这些代谢物在诱导白色脂肪细胞中的棕色脂肪细胞特异性表型和骨骼肌细胞中的线粒体氧化能量代谢中发挥作用 (Whitehead et al., 2021)。

溴酚衍生物和抗癌活性

- 溴酚衍生物:Zhao 等人(2004 年)从红藻 Rhodomela confervoides 中分离出各种溴酚衍生物,其中一些与 5-(4-溴-2-甲基苯基)-5-氧代戊酸在结构上相似。这些化合物经过测试,对人类癌细胞系和微生物具有活性,尽管发现它们没有活性 (Zhao et al., 2004)。

光动力疗法

- 光动力疗法中的 5-氨基乙酰丙酸:Betz 等人(2002 年)探索了使用 5-氨基乙酰丙酸(一种与 DOVA 相关的化合物)进行光动力疗法治疗鼻咽癌。他们发现 5-ALA 诱导的原卟啉 IX 可以通过辐照显着诱导细胞死亡 (Betz et al., 2002)。

作用机制

Target of Action

Compounds with similar structures, such as 4-bromophenylboronic acid , are often used in Suzuki-Miyaura cross-couplings , which suggests that this compound might also interact with similar targets.

Mode of Action

The compound likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

The compound’s reactions at the benzylic position could lead to changes in its structure and its interaction with its targets, potentially leading to various molecular and cellular effects .

安全和危害

未来方向

属性

IUPAC Name |

5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJXKZBFCHORPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645384 |

Source

|

| Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-31-2 |

Source

|

| Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。